2-[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
2-[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a naphthyridine core, a piperidine ring, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the piperidine ring and the imidazole moiety. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazole and naphthyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, while the naphthyridine core may interact with nucleic acids or proteins. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **1-(1H-imidazole-1-carbonyl)piperidin-4-yl]-1H-imidazo[4,5-b]pyridin-2(3H)-one
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 1-Methylimidazole
Uniqueness
2-[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19N5O |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(3-methylimidazol-4-yl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H19N5O/c1-22-12-19-11-16(22)18(24)23-9-6-13(7-10-23)15-5-4-14-3-2-8-20-17(14)21-15/h2-5,8,11-13H,6-7,9-10H2,1H3 |
InChI Key |
BDVRGFFEVNYJSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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